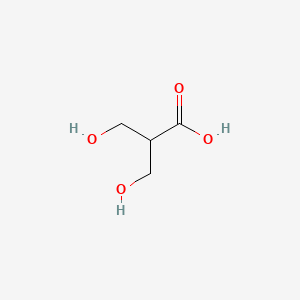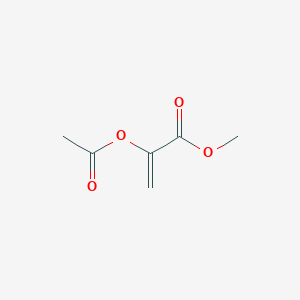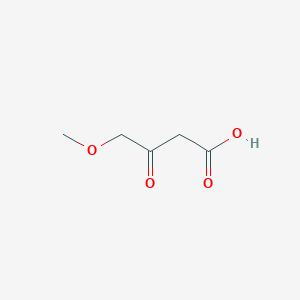
Quinoxaline-2,3-dicarboxylic acid
描述
Quinoxaline-2,3-dicarboxylic acid is a heterocyclic compound featuring a fused benzene and pyrazine ring system. This compound is of significant interest due to its diverse applications in medicinal chemistry, pharmacology, and material science. It is known for its biological activities and potential therapeutic uses.
作用机制
Target of Action
Quinoxaline-2,3-dicarboxylic acid is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to target various tyrosine kinases , which play crucial roles in cell signaling pathways and are often implicated in the development and progression of cancers .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, such as tyrosine kinases, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction can lead to changes in cellular signaling pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
This compound, like other quinoxaline derivatives, may affect various biochemical pathways. For instance, by inhibiting tyrosine kinases, it could impact pathways such as the PI3K/AKT/mTOR signaling, which is involved in cell survival, growth, and proliferation . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be dependent on its targets and the biochemical pathways it affects. Given its potential inhibitory action on tyrosine kinases, it may lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets Additionally, the presence of other compounds or drugs can influence its action through drug-drug interactions
准备方法
Synthetic Routes and Reaction Conditions: Quinoxaline-2,3-dicarboxylic acid can be synthesized through the condensation of ortho-phenylenediamine with dicarboxylic acids, diketones, α-halo-ketones, and esters . One common method involves the reaction of ortho-phenylenediamine with disodium dihydroxytartarate, followed by treatment with acetic anhydride to form quinoxaline anhydride derivatives .
Industrial Production Methods: Industrial production methods often utilize high-temperature condensation reactions with strong acid catalysts and prolonged heating . Transition-metal-free catalysis has also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: Quinoxaline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-dicarboxylic anhydride.
Reduction: Reduction reactions can yield quinoxaline derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of nucleophilic reactants.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols are often employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dicarboxylic anhydride.
Reduction: Various quinoxaline derivatives.
Substitution: Substituted quinoxaline compounds with diverse functional groups.
科学研究应用
Quinoxaline-2,3-dicarboxylic acid has a wide range of applications in scientific research:
相似化合物的比较
Quinoxaline-2,3-dicarboxylic acid can be compared with other similar compounds, such as:
Quinoxaline: A simpler structure without the dicarboxylic acid groups.
Quinoline: Another nitrogen-containing heterocycle with different biological activities.
Phthalazine: A similar bicyclic structure but with different chemical properties.
Uniqueness: this compound is unique due to its dual carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives .
属性
IUPAC Name |
quinoxaline-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-9(14)7-8(10(15)16)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZDWYYGOZOTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219303 | |
| Record name | Quinoxaline-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-99-8 | |
| Record name | 2,3-Quinoxalinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline-2,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402845 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOXALINE-2,3-DICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA97RT8ZGP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Quinoxaline-2,3-dicarboxylic acid?
A1: this compound has the molecular formula C10H6N2O4 and a molecular weight of 218.16 g/mol. While the provided abstracts do not contain specific spectroscopic data, researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry to characterize this compound. [, , ]
Q2: How does the structure of this compound relate to its biological activity?
A2: Research suggests that modifications to the this compound scaffold significantly influence its biological activity. For example, introducing a sulfamoylphenylcarbamoyl group at the 3-position resulted in a derivative with potent anti-inflammatory activity, comparable to indomethacin. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the compound for specific applications.
Q3: What are the applications of this compound in materials science?
A3: this compound serves as a versatile building block for synthesizing Ruthenium (II) polypyridine complexes. These complexes, when anchored to nanocrystalline TiO2 electrodes, show promise in light-to-electrical energy conversion within regenerative photoelectrochemical cells. [] The carboxylic acid groups are particularly important for anchoring the complex to the TiO2 surface.
Q4: How does the modification of this compound with hydroxyl groups affect its performance in photoelectrochemical cells?
A4: Introducing hydroxyl groups to the this compound ligand in Ruthenium (II) complexes influences the incident photon-to-current conversion efficiency (IPCE) of the resulting photoelectrochemical cells. [] This suggests that the presence and position of hydroxyl groups affect the electronic properties and electron transfer processes within the cell.
Q5: What synthetic routes are commonly employed to modify this compound?
A5: Researchers frequently utilize the reactive anhydride form of this compound for synthetic modifications. Reacting the anhydride with various nucleophiles, such as sulfonamides or heterocyclic amines, allows for the introduction of diverse functionalities at the 2- and 3-positions of the quinoxaline ring. [, ] This versatility enables the exploration of a wide range of derivatives with potentially valuable properties.
Q6: What are the potential applications of this compound derivatives in medicinal chemistry?
A6: this compound derivatives exhibit promising anti-inflammatory, analgesic, and antitumor activities. [] Specifically, researchers identified derivatives with potent inhibitory effects against liver carcinoma cell lines. These findings highlight the potential of these compounds as lead structures for developing novel therapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


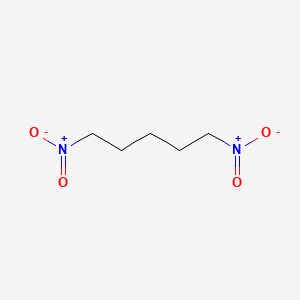
![Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]](/img/structure/B3056045.png)
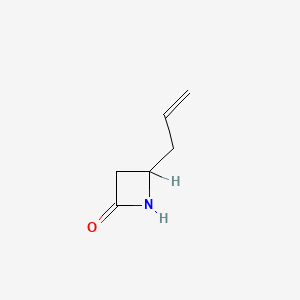


![4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine](/img/structure/B3056051.png)
